molecular formula C16H23N7O5 B143304 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid CAS No. 131206-83-2

3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid

Cat. No. B143304
CAS RN: 131206-83-2
M. Wt: 393.4 g/mol
InChI Key: UGBUVVBCVYWCSO-JDNUQWHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, commonly known as AMPC, is a nucleotide analog that has been widely studied in scientific research due to its unique properties. AMPC is a synthetic compound that mimics the structure of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy metabolism. In

Mechanism of Action

AMPC acts as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid, meaning that it can bind to the same site on enzymes as 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and prevent its activity. AMPC can also interfere with the activity of DNA and RNA polymerases, as it can incorporate into the growing nucleic acid chain and terminate synthesis.
Biochemical and Physiological Effects:
AMPC has a variety of biochemical and physiological effects. In vitro studies have shown that AMPC can inhibit the activity of DNA and RNA polymerases, as well as the activity of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid-dependent enzymes. In vivo studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, AMPC has been shown to have anti-inflammatory effects and can reduce the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using AMPC in lab experiments is its ability to mimic the structure of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid and interfere with its activity. This allows researchers to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes. Additionally, AMPC can be used to study the effects of nucleotide analogs on DNA and RNA synthesis. However, one of the limitations of using AMPC is its toxicity, as it can induce apoptosis in cells at high concentrations.

Future Directions

Future research on AMPC could focus on its potential use as an anti-cancer agent. Studies have shown that AMPC can induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, research could focus on the development of less toxic analogs of AMPC that could be used in clinical settings. Finally, research could focus on the development of new synthesis methods for AMPC that could improve its yield and purity.

Synthesis Methods

AMPC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the protection of the 5'-hydroxyl group of adenosine, followed by the reaction of the protected adenosine with 2-amino-3-methylpentanoic acid. The resulting product is then deprotected, and the 4-hydroxyoxolane-2-carboxylic acid moiety is added to the molecule. Finally, the 9-position of the purine ring is amino-protected, and the amino group is introduced using a reductive amination reaction. The resulting product is AMPC, which can be purified using various chromatographic techniques.

Scientific Research Applications

AMPC has been widely used in scientific research for its unique properties. One of the primary applications of AMPC is in the study of nucleotide metabolism and energy metabolism. AMPC can be used to study the effects of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid depletion on cellular processes, as it can act as a competitive inhibitor of 3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid. Additionally, AMPC has been used in the study of DNA replication and repair, as it can interfere with the activity of DNA polymerases. AMPC has also been used in the study of RNA synthesis, as it can inhibit the activity of RNA polymerases.

properties

CAS RN

131206-83-2

Product Name

3-(2-Amino-3-methylpentanoylamino)-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid

Molecular Formula

C16H23N7O5

Molecular Weight

393.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-3-[(2-amino-3-methylpentanoyl)amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C16H23N7O5/c1-3-6(2)7(17)14(25)22-8-10(24)15(28-11(8)16(26)27)23-5-21-9-12(18)19-4-20-13(9)23/h4-8,10-11,15,24H,3,17H2,1-2H3,(H,22,25)(H,26,27)(H2,18,19,20)/t6?,7?,8-,10+,11-,15+/m0/s1

InChI Key

UGBUVVBCVYWCSO-JDNUQWHUSA-N

Isomeric SMILES

CCC(C)C(C(=O)N[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N

SMILES

CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N

Canonical SMILES

CCC(C)C(C(=O)NC1C(C(OC1C(=O)O)N2C=NC3=C(N=CN=C32)N)O)N

synonyms

FR 900403
FR-900403
FR900403

Origin of Product

United States

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